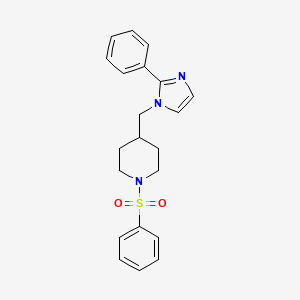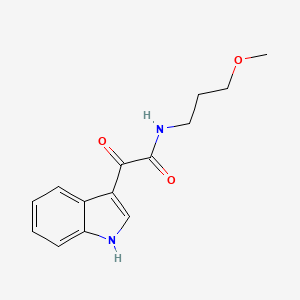![molecular formula C10H10N2O2S B2565606 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 1094366-38-7](/img/structure/B2565606.png)
5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives can be influenced by the substituents attached to the oxadiazole ring. These substituents can affect the compound’s solubility, stability, and reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can be influenced by the presence of different substituents on the oxadiazole ring. These substituents can affect properties such as melting point, boiling point, solubility, and more.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One significant application of 1,3,4-oxadiazole derivatives, including compounds similar to "5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol", is in the field of corrosion inhibition. These compounds have shown promising results in protecting mild steel in corrosive environments, such as sulfuric acid solutions. The studies involve evaluating the effectiveness of these inhibitors through various methods including gravimetric, electrochemical, SEM, and computational analyses. The findings suggest that these derivatives form a protective layer on the steel surface, indicating potential applications in industrial corrosion protection (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Antioxidant Activities
Another area of research involves evaluating the antimicrobial and antioxidant properties of oxadiazole derivatives. These compounds have been tested against various pathogens, including bacteria and fungi, showing potent antimicrobial effects. Additionally, their antioxidant capabilities have been assessed, indicating potential applications in the development of new antimicrobial and antioxidant agents. Some derivatives have demonstrated significant effects in inhibiting bacterial growth and displaying potent antioxidant properties, suggesting their usefulness in treating infections and preventing oxidative stress-related damage (Xie et al., 2017).
Cancer Research
In the field of cancer research, 1,3,4-oxadiazole derivatives have been explored for their potential anticancer activities. Computational and pharmacological evaluations have been conducted to assess their toxicity and tumor inhibition capabilities. Some studies have shown that these compounds exhibit binding and moderate inhibitory effects against specific cancer targets, highlighting their potential as novel anticancer agents. The research includes docking studies against targets like epidermal growth factor receptor (EGFR) and tubulin, followed by investigations of their toxicity, tumour inhibition, and free radical scavenging potentials (Faheem, 2018).
Environmental Applications
Oxadiazole derivatives are also being studied for their environmental applications, particularly in the synthesis of novel quaternary ammonium salts with potential antimicrobial effects useful in agriculture or clinical settings. These compounds have shown potent antimicrobial effects against common pathogens and relatively low cytotoxicity against human cell lines, suggesting their application as novel antimicrobial agents for environmental and agricultural use (Xie et al., 2017).
Wirkmechanismus
The mechanism of action of 1,3,4-oxadiazole derivatives can vary widely depending on their structure and the target they interact with. For example, some 1,3,4-oxadiazole derivatives have shown promising neuroprotective and anti-inflammatory properties through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(2-methoxyphenyl)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-13-8-5-3-2-4-7(8)6-9-11-12-10(15)14-9/h2-5H,6H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIJIUYGQXPJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2565524.png)

![N-(2-chloro-4-methylphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2565527.png)
![11-Methyl-13-{[3-(morpholin-4-yl)propyl]amino}-12-pentyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2565528.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2565532.png)
![3-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2565533.png)
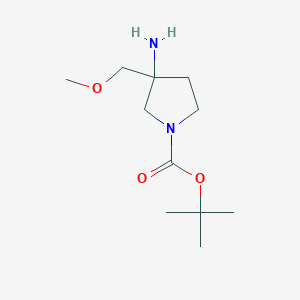
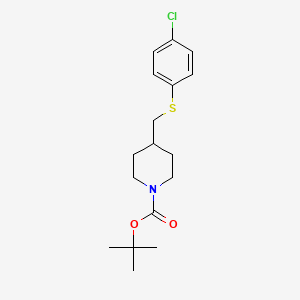
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2565538.png)
![6-Tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2565539.png)
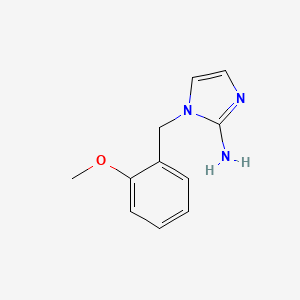
![2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2565543.png)
